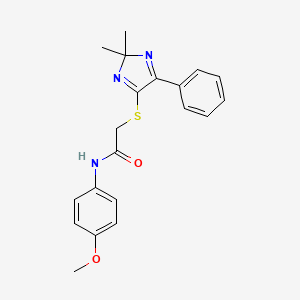
2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide, also known as DMPT, is a chemical compound that has been studied for its potential use in scientific research. DMPT is a thioamide derivative of imidazole and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Anticancer Activities
- Synthesized derivatives of similar compounds have shown anticancer activities against a range of human tumor cell lines, including melanoma. Compounds exhibited reasonable anticancer activity with relatively low GI50 values, indicating their potential as therapeutic agents in cancer treatment (Duran & Demirayak, 2012).
Antibacterial Agents
- Various derivatives have been synthesized and evaluated for significant antibacterial activity. This suggests potential applications in combating bacterial infections and diseases (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antimicrobial and Hemolytic Activity
- Some derivatives demonstrated active antimicrobial properties against selected microbial species, offering insights into their use as antimicrobial agents. Additionally, these compounds exhibited low toxicity, making them promising candidates for further biological screening (Gul et al., 2017).
Acidity Constants and Structural Analysis
- The acidity constants of similar acetamide derivatives were determined, providing valuable information for drug design and synthesis. Understanding these constants is crucial for predicting the behavior of these compounds in biological systems (Duran & Canbaz, 2013).
Antimicrobial and Antioxidant Agents
- Derivatives have been synthesized and screened for in-vitro antimicrobial activity, exhibiting potent anti-microbial activity against bacteria and fungi. Some also showed good antioxidant activity, expanding their potential applications in pharmaceuticals (Naraboli & Biradar, 2017).
PET Tracers for Imaging
- Carbon-11-labeled derivatives have been prepared for potential use as PET tracers in medical imaging, specifically for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). This application is significant in the context of diagnostic imaging (Gao, Wang, & Zheng, 2016).
Selective Cytotoxicity
- Synthesized derivatives have been studied for their selective cytotoxicity against cancer cell lines, showing high selectivity and efficacy in certain cases. This highlights their potential role in targeted cancer therapies (Evren et al., 2019).
Propiedades
IUPAC Name |
2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-20(2)22-18(14-7-5-4-6-8-14)19(23-20)26-13-17(24)21-15-9-11-16(25-3)12-10-15/h4-12H,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLAYYCXCVINSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

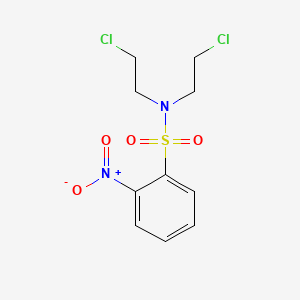
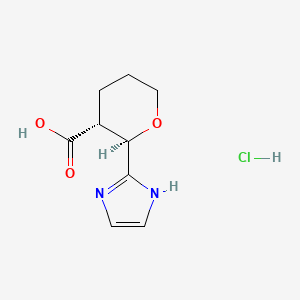
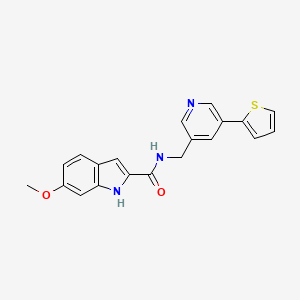
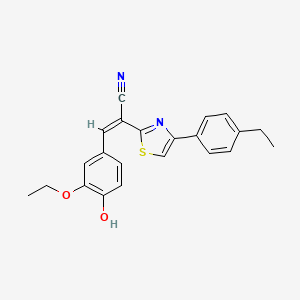
![5-methoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492489.png)

![tert-Butyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B2492495.png)
![(4'-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B2492496.png)
![ethyl 2-[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2492498.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2492499.png)
![2-[2-[2-(Phenylmethoxycarbonylamino)ethyl]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2492500.png)
![4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B2492501.png)
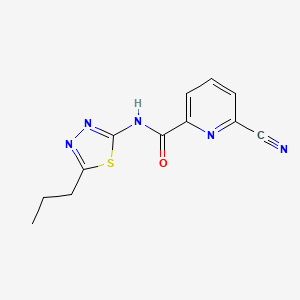
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2492504.png)